molecular formula C22H20N2O4S B5085853 4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide

4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide

Cat. No.: B5085853
M. Wt: 408.5 g/mol
InChI Key: OSFUKGONKVRCRM-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide is a complex organic compound characterized by the presence of a naphthalene ring, a sulfonamide group, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the isoindoline-1,3-dione moiety, which can be synthesized by the condensation of an aromatic primary amine with a maleic anhydride derivative . The naphthalene sulfonamide part is then introduced through a sulfonation reaction, followed by coupling with the isoindoline-1,3-dione intermediate under specific conditions such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can introduce various functional groups to the naphthalene ring or the sulfonamide moiety .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The isoindoline-1,3-dione moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group may also play a role in binding to specific proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide is unique due to its combination of a naphthalene ring and an isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it valuable in various research applications .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N,N-diethylnaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-23(4-2)29(27,28)20-14-13-19(15-9-5-6-10-16(15)20)24-21(25)17-11-7-8-12-18(17)22(24)26/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFUKGONKVRCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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